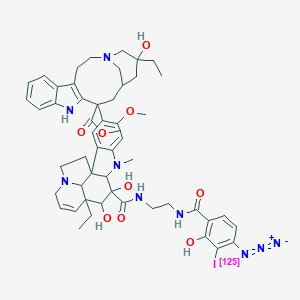

I(125)-Nasv

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iodine-125 (I-125) is a radioisotope that has been widely used in scientific research for many years. One of its most important applications is in the field of nuclear medicine, where it is used to diagnose and treat a variety of diseases. One of the most promising applications of I-125 is in the development of new drugs and therapies for cancer treatment.

Wirkmechanismus

I(125)-Nasv works by emitting radiation that damages the DNA of cancer cells. This damage can lead to cell death or prevent the cells from dividing and growing. I(125)-Nasv is typically delivered to the cancer cells through a carrier molecule, such as a monoclonal antibody or a small molecule drug. Once the carrier molecule reaches the cancer cells, the I(125)-Nasv is released and begins to emit radiation.

Biochemische Und Physiologische Effekte

I(125)-Nasv has a number of biochemical and physiological effects on the body. Its radiation can cause damage to healthy cells as well as cancer cells, which can lead to side effects such as nausea, vomiting, and fatigue. However, these side effects are generally mild and short-lived. In addition, I(125)-Nasv has been shown to have a very low risk of causing secondary cancers, making it a safe and effective option for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using I(125)-Nasv in lab experiments is its high sensitivity. Because it emits radiation, even very small amounts of I(125)-Nasv can be detected and measured. This makes it an ideal tool for tracking the movement and behavior of molecules and proteins in the body. However, one limitation of I(125)-Nasv is its short half-life, which means that it must be used quickly after synthesis.

Zukünftige Richtungen

There are many exciting future directions for I(125)-Nasv research. One area of focus is the development of new targeted therapies for cancer treatment. Researchers are also exploring the use of I(125)-Nasv in combination with other therapies, such as chemotherapy and immunotherapy. In addition, there is a growing interest in using I(125)-Nasv for the treatment of other diseases, such as cardiovascular disease and neurological disorders.

In conclusion, I(125)-Nasv is a powerful tool for scientific research with a wide range of applications in medicine and biology. Its ability to emit radiation and target specific cells makes it an ideal tool for developing new drugs and therapies for cancer treatment. While there are some limitations to its use, the future of I(125)-Nasv research looks bright, with many exciting new directions to explore.

Synthesemethoden

I(125)-Nasv is typically synthesized by bombarding a stable isotope of iodine, such as I-124, with neutrons. This process results in the creation of I(125)-Nasv, which is a radioactive isotope with a half-life of approximately 60 days. I(125)-Nasv can also be produced by the decay of other radioactive isotopes, such as cesium-125.

Wissenschaftliche Forschungsanwendungen

I(125)-Nasv has a wide range of applications in scientific research, including nuclear medicine, radiation therapy, and cancer research. One of its most important uses is in the development of new drugs and therapies for cancer treatment. I(125)-Nasv can be used to label molecules and proteins, which allows researchers to track their movement and behavior in the body. This is particularly useful in the development of targeted therapies, which are designed to specifically target cancer cells while leaving healthy cells unharmed.

Eigenschaften

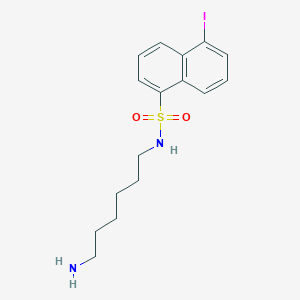

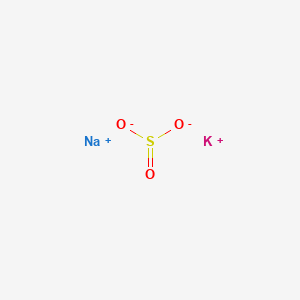

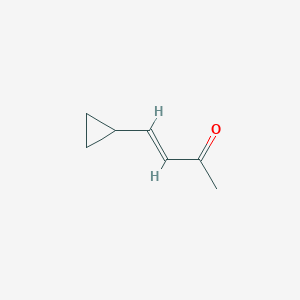

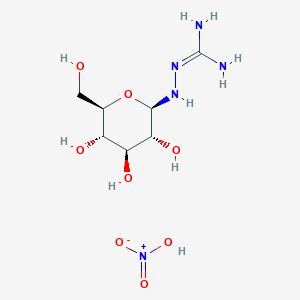

CAS-Nummer |

102976-56-7 |

|---|---|

Produktname |

I(125)-Nasv |

Molekularformel |

C52H62IN9O9 |

Molekulargewicht |

1082 g/mol |

IUPAC-Name |

methyl 13-[10-[2-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethylcarbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C52H62IN9O9/c1-6-48(68)25-29-26-51(47(67)71-5,41-31(15-21-61(27-29)28-48)30-11-8-9-12-35(30)57-41)34-23-33-37(24-38(34)70-4)60(3)44-50(33)17-22-62-20-10-16-49(7-2,43(50)62)45(65)52(44,69)46(66)56-19-18-55-42(64)32-13-14-36(58-59-54)39(53)40(32)63/h8-14,16,23-24,29,43-45,57,63,65,68-69H,6-7,15,17-22,25-28H2,1-5H3,(H,55,64)(H,56,66)/i53-2 |

InChI-Schlüssel |

INDAMCROFGPLSO-WJXVBXJFSA-N |

Isomerische SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)O)O)CC)OC)C(=O)OC)O |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O |

Kanonische SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O |

Synonyme |

4-NASV I(125)-NASV N-(4-azido-3-iodosalicyl)-N'-beta-aminoethylvindesine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)